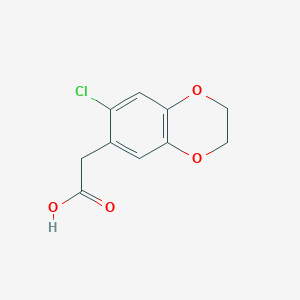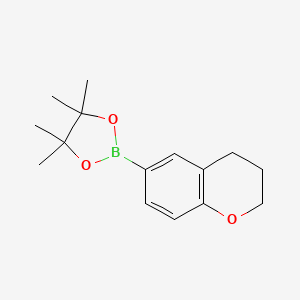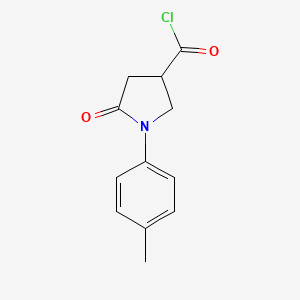
(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H8BFO4 . It is a solid substance with a molecular weight of 212.971 Da . It’s also known by its CAS Number: 874290-69-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (C6H5) attached to a boronic acid group (B(OH)2), a fluoro group (F), and a methoxycarbamoyl group (O=C(NH2)OCH3). The exact structure can be represented by the linear formula: C8H8BFO4 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be used as reactants in various types of coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 197.96 g/mol . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Fluorescence Quenching and Solvent Interactions
- Fluorescence Quenching in Alcohols: A study investigated the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), in alcohols. It highlighted the influence of different conformers and hydrogen bonding in alcohol environments on the fluorescence properties of these compounds (Geethanjali et al., 2015).
- Spectroscopic Study in Non-Alcohols and Alcohols: Another study characterized the photophysical properties of 4-fluoro-2-methoxyphenyl boronic acid in various solvents. This research demonstrated how solvent polarity influences the fluorescence of this compound (Geethanjali et al., 2016).
Binding Interactions and Sugar Sensing
- Binding Interaction with Sugars: Research has been conducted on the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with different sugars. This study provided insights into the structural impact on sugar binding affinity, highlighting the role of sugar mutarotation in binding interactions (Bhavya et al., 2016).
Applications in Nanotechnology and Material Sciences
- Optical Modulation in Nanotubes: A notable application of phenyl boronic acids, including derivatives such as 3-carboxy-5-fluoro-phenylboronic acid, is in the optical modulation of carbon nanotubes. This research helps in understanding the link between molecular structure and optical properties of nanomaterials (Mu et al., 2012).
Organic Synthesis and Catalysis
- Synthesis of Novel Catalysts: Research has been done on the synthesis of novel bifunctional boronic acid catalysts, including derivatives with 3-fluoro substitution. This work explored their reactivity and applications in direct amide formation (Arnold et al., 2008).
Fluorine Substitution and Chemical Properties
- Influence on Properties of Phenylboronic Compounds: A study discussed the impact of fluorine substituents, such as those in fluoro-substituted boronic acids, on the properties of these compounds. It covered aspects like acidity, stability, and applications in various fields (Gozdalik et al., 2017).
Specific Applications in Food and Medicine
- Reduction of Fructose in Food Matrices: Research has been conducted on using boronic acids, including specific derivatives like 3-fluoro-5-methoxycarbonylphenylboronic acid, for the specific reduction of fructose in food matrices (Pietsch & Richter, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
[4-fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNRHYRWHLOKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660250 | |
| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid | |
CAS RN |
913835-47-9 | |
| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)


![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)



![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)

